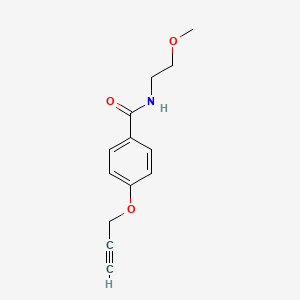![molecular formula C18H23N3O2S B5298832 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5298832.png)
2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies and clinical trials.
Wirkmechanismus
The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is thought to work by activating the immune system and promoting the release of cytokines, which in turn leads to the destruction of tumor cells. This compound has also been shown to inhibit the formation of new blood vessels, which can help to starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines in the blood, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has also been shown to inhibit the production of prostaglandins, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that it can be difficult to work with, as it is a highly reactive compound that can decompose rapidly under certain conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. One area of interest is in developing new formulations of the compound that are more stable and easier to administer. Another area of interest is in exploring the use of this compound in combination with other anti-cancer therapies, such as immunotherapy or targeted therapy. Finally, there is also interest in exploring the use of this compound in other disease areas, such as inflammatory diseases or infectious diseases.
Synthesemethoden
The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves several steps. The starting materials are 2,6-dimethylmorpholine and 4-(4-methylphenyl)-2-thiocyanatoacetic acid, which are reacted together to form the intermediate compound 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)thiocarbamoyl)acetic acid. This intermediate is then reacted with thionyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential anti-cancer properties. In preclinical studies, it has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-4-6-15(7-5-12)16-11-24-18(19-16)20-17(22)10-21-8-13(2)23-14(3)9-21/h4-7,11,13-14H,8-10H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOWNCTZFDQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(cyclopropylmethyl)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298760.png)

![5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5298775.png)
![4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B5298781.png)
![7-(3-chlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5298789.png)
![ethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5298790.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5298791.png)
![4'-[(dimethylamino)methyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5298797.png)

![N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5298819.png)
![4-[(2-chlorobenzyl)oxy]-N-methylbenzamide](/img/structure/B5298838.png)
![1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5298839.png)
![3-[(dimethylamino)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinol](/img/structure/B5298843.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5298851.png)